
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the core structure, which includes the introduction of the aminoiminomethylthio group and the chlorophenoxy group. The final step involves the esterification of the acetic acid and the formation of the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and protein modifications.
Medicine: This compound could have potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism depends on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other esters of acetic acid and derivatives with similar functional groups, such as:
- 2-(2-(Dimethylamino)ethoxy)ethanol
- Various substituted phenoxy compounds
Uniqueness
This detailed article provides a comprehensive overview of acetic acid, ((((aminoiminomethyl)thio)methyl)-4-chlorophenoxy)-, ethyl ester, monohydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
16158-44-4 |
|---|---|
Molekularformel |
C12H16Cl2N2O3S |
Molekulargewicht |
339.2 g/mol |
IUPAC-Name |
[amino-[[5-chloro-2-(2-ethoxy-2-oxoethoxy)phenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C12H15ClN2O3S.ClH/c1-2-17-11(16)6-18-10-4-3-9(13)5-8(10)7-19-12(14)15;/h3-5H,2,6-7H2,1H3,(H3,14,15);1H |
InChI-Schlüssel |
ONGCCPRJFZYXSX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Cl)CSC(=[NH2+])N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



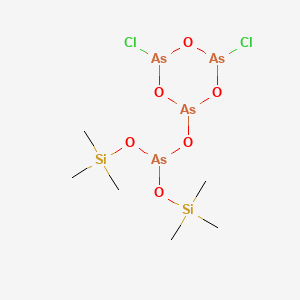
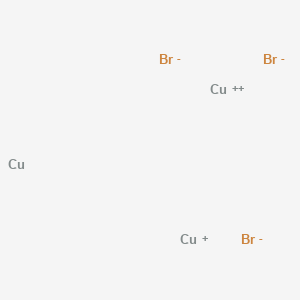
![[1-(Dichloromethyl)-1-methylpropyl]benzene](/img/structure/B13733696.png)

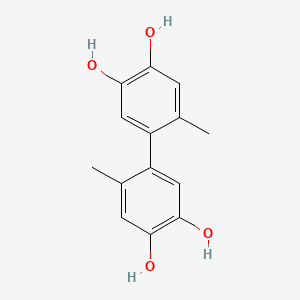
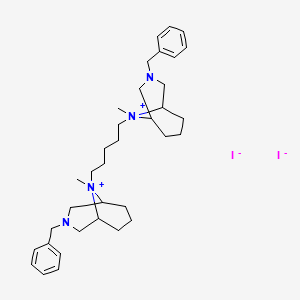
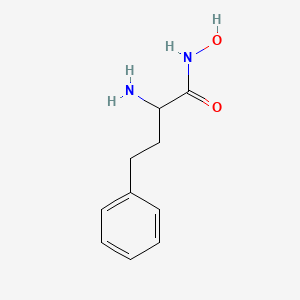
![[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate](/img/structure/B13733712.png)
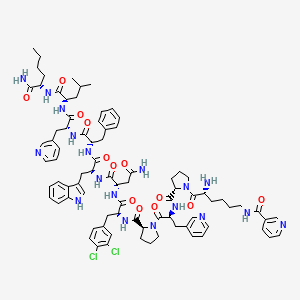

![But-2-enedioic acid;3-[4-[2-[4-(3-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-1-ol](/img/structure/B13733730.png)


